molecular formula C5H3N3O4 B076908 2,3-Dinitropyridine CAS No. 14916-60-0

2,3-Dinitropyridine

Cat. No. B076908
CAS RN: 14916-60-0
M. Wt: 169.1 g/mol
InChI Key: RUPDGJAVWKTTJW-UHFFFAOYSA-N
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Description

2,3-Dinitropyridine is a nitro derivative of pyridine, a heterocyclic aromatic compound, characterized by the presence of two nitro groups (-NO2) attached to the pyridine ring. While the specific compound 2,3-dinitropyridine is not directly mentioned in the provided papers, the studies do discuss various dinitropyridine derivatives, which can offer insights into the chemical behavior and properties of nitro-substituted pyridines in general.

Synthesis Analysis

The synthesis of dinitropyridine derivatives is often achieved through nitration reactions. For instance, the synthesis of 3,5-dinitropyridine derivatives is described in the context of amination with liquid ammonia and potassium permanganate . The oxidative nitration of 2-amino-3-hydroxypyridine in the presence of rare-earth metal cations yields 2-ethoxy-3-hydroxy-4,6-dinitropyridine . These methods suggest that the synthesis of 2,3-dinitropyridine would likely involve similar nitration techniques.

Molecular Structure Analysis

The molecular structure of dinitropyridine derivatives is often planar due to the conjugation of the nitro groups with the aromatic pyridine ring. For example, the molecular structure of 6-methyl-3,5-dinitro-2-[(E)-phenyldiazenyl]pyridine is determined by X-ray diffraction, showing a planar conformation . This planarity is also supported by the intramolecular hydrogen bonding and resonance effects observed in other derivatives .

Chemical Reactions Analysis

Dinitropyridine derivatives undergo various chemical reactions, including amination . The regioselectivity of such reactions is influenced by the electronic structure of the molecule, which can be predicted by quantum-mechanical calculations. The presence of nitro groups also affects the reactivity of the pyridine ring, as seen in the formation of amino σ-adducts during amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of dinitropyridine derivatives are influenced by their molecular structure. The vibrational spectra, including IR and Raman, provide insights into the molecular dynamics and conformation . The crystal structures of these compounds are often monoclinic, with specific space groups and unit cell parameters . The electronic absorption and emission spectra, along with the Stokes shift and excited state lifetimes, are also characteristic of these compounds . The presence of nitro groups contributes to the acidity, as seen in the evaluation of the acidic dissociation constant of 2-ethoxy-3-hydroxy-4,6-dinitropyridine .

Scientific Research Applications

  • Amination and Derivatives : A study by Woźniak, Bańskira, and Szpakiewicz (1993) explored the amination of 3,5-Dinitropyridine derivatives, resulting in mono-, di-, and triamino-substituted compounds. This work is significant for understanding the chemical behavior of 2,3-Dinitropyridine in various conditions (Woźniak, Bańskira, & Szpakiewicz, 1993).

  • Energetic Salts and Detonation Properties : Ghule, Srinivas, and Muralidharan (2013) synthesized and characterized monoanionic salts of 3,5-Dinitropyridin-2-ol, finding significant energetic properties with potential applications in explosives (Ghule, Srinivas, & Muralidharan, 2013).

  • Reaction Kinetics with Substituted Anilines : The kinetics of reactions between 2-chloro-3,5-dinitropyridine and substituted anilines were studied by Hegazy et al. (2000), offering insights into the reaction mechanisms and intermediate formation (Hegazy, Fattah, Hamed, & Sharaf, 2000).

  • Micellar Effects on Hydrolysis : Al-Shamary et al. (2012) investigated the hydrolysis of 2-chloro-3,5-dinitropyridine in micellar environments, revealing the influence of surfactants on reaction rates and mechanisms (Al-Shamary, Al‐Lohedan, Rafiquee, & Issa, 2012).

  • Aminonitropyridines and Their N-Oxides : Research by Hollins et al. (1996) focused on the preparation of aminonitropyridines and their N-oxides, key for developing new insensitive energetic materials (Hollins, Merwin, Nissan, Wilson, & Gilardi, 1996).

  • Structural Analysis of Derivatives : Punte et al. (1990) conducted a structural analysis of 2-methoxy-3,5-dinitropyridine, providing valuable data on molecular conformation and reactivity (Punte, Rivero, Cerdeira, & Nudelman, 1990).

  • Synthesis of Diazatricyclododecanes : Morozova et al. (2012) explored the synthesis of 2,6-diazatricyclododecanes from 2-hydroxy-3,5-dinitropyridine, contributing to the understanding of complex organic synthesis processes (Morozova, Yakunina, Blokhin, Shakhkel’dyan, & Atroshchenko, 2012).

Safety And Hazards

While specific safety and hazard information for 2,3-Dinitropyridine was not found in the retrieved papers, nitropyridines are generally considered hazardous . They should be handled with care, and appropriate safety measures should be taken during their synthesis and use .

Future Directions

Future research on 2,3-Dinitropyridine and other nitropyridines may focus on their potential applications in various fields, such as the development of new high-efficiency burning rate catalysts , and the synthesis of novel fluorescent molecules . Environmental protection, high energy and low sensitivity, nanometerization, multifunctional compounding, and solvent-free are proposed as key directions of future research .

properties

IUPAC Name

2,3-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-6-5(4)8(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPDGJAVWKTTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376473
Record name 2,3-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dinitropyridine

CAS RN

14916-60-0
Record name 2,3-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CK Lowe-Ma, RA Nissan… - The Journal of Organic …, 1990 - ACS Publications
Tetrazolo [l, 5-a] pyridines may be prepared by the reaction of azide ion with 2-chloropyridines. These tetrazolo [1, 5-a] pyridines are shown to be in equilibrium with the corresponding 2-…
Number of citations: 155 pubs.acs.org
RW Millar, RP Claridge, JPB Sandall, C Thompson - Arkivoc, 2002 - arkat-usa.org
Conventional nitrations use electrophilic reagents as the attacking species, and therefore electron-deficient substrates, such as certain nitrogen heterocycles and polynitroaromatics, …
Number of citations: 14 www.arkat-usa.org
G Favini, A Gamba, IR Bellobono - Spectrochimica Acta Part A: Molecular …, 1967 - Elsevier
The localized-orbital model with configuration interaction, including the inductive effect of the substituent, has been used to calculate transition energies, oscillator strenghts and dipole …
Number of citations: 33 www.sciencedirect.com
AB Sheremetev - Russian chemical reviews, 1999 - pubs.rsc.org
The data on the synthesis and properties of furazan derivatives fused with pyridine, pyran, thiopyran, azepine and thiepine rings are surveyed and described systematically. The …
Number of citations: 47 pubs.rsc.org
CK Lowe-Ma, RA Nissan, WS Wilson - NWC TP, 1989 - apps.dtic.mil
Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials Page 1 [#1 NWC TP 6985 LC) Tetrazolo[1,5-a]pyridines and Furazano[4,5-b]pyridine-1-oxides …
Number of citations: 5 apps.dtic.mil

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